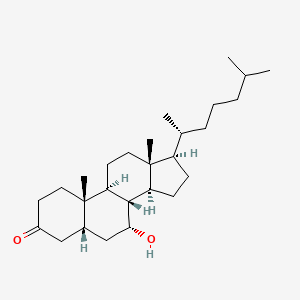

7alpha-Hydroxy-5beta-cholestan-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19+,21-,22+,23+,24-,25+,26+,27-/m1/s1 |

InChI Key |

HWOOALPDOJHOPO-YREUSXKVSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |

Origin of Product |

United States |

Biosynthesis of 7alpha Hydroxy 5beta Cholestan 3 One

Enzymatic Catalysis in 7alpha-Hydroxy-5beta-cholestan-3-one Formation

Delta4-3-ketosteroid-5beta-reductase (AKR1D1) Mediated Reduction

The direct precursor to this compound is 7alpha-hydroxy-4-cholesten-3-one (B24208). wikipedia.org The conversion of this precursor is catalyzed by the enzyme Δ4-3-ketosteroid-5β-reductase, a member of the aldo-keto reductase family 1, member D1 (AKR1D1). plos.orggenecards.org This enzyme is also known as 3-oxo-5-beta(β)-steroid 4-dehydrogenase. medlineplus.govmedlineplus.gov

AKR1D1 is responsible for the 5β-reduction of the C4-C5 double bond present in the A ring of its steroid substrates. plos.orgnih.gov This reaction requires the cofactor NADPH as a hydride donor. plos.orggenecards.org The enzyme is proficient in reducing a wide array of Δ4-ketosteroids, indicating it is likely the sole enzyme responsible for producing 5β-steroid metabolites in humans. nih.gov The reduction of 7alpha-hydroxy-4-cholesten-3-one is a crucial step in the synthesis of primary bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid (CA). plos.orgresearchgate.net A deficiency in AKR1D1 impairs this conversion, leading to a buildup of abnormal bile acid compounds and can cause congenital bile acid synthesis defect type 2, a condition characterized by severe cholestatic liver disease. medlineplus.govmedlineplus.govnih.govmetabolicsupportuk.org

Table 1: Properties of Human Δ4-3-ketosteroid-5β-reductase (AKR1D1)

| Property | Description | Source(s) |

|---|---|---|

| Gene | AKR1D1 | medlineplus.govmedlineplus.gov |

| Enzyme Name | Δ4-3-ketosteroid-5β-reductase; 3-oxo-5β-steroid 4-dehydrogenase | genecards.orgmedlineplus.gov |

| Family | Aldo-Keto Reductase Superfamily (Member D1) | plos.orgnih.gov |

| Cofactor | NADPH | plos.orggenecards.org |

| Reaction Catalyzed | Reduction of the C4-C5 double bond of Δ4-3-ketosteroids. | plos.orgnih.gov |

| Substrate | 7alpha-hydroxy-4-cholesten-3-one | medlineplus.govmedlineplus.gov |

| Product | This compound | medlineplus.govmedlineplus.gov |

| Significance | Essential step in the biosynthesis of all bile acids. drugbank.com | drugbank.com |

Stereochemical Specificity of Enzymatic Conversions

The reduction of the C4-C5 double bond in Δ4-3-ketosteroids is a unique and critical reaction in steroid biochemistry because it establishes the stereochemistry at the junction of the A and B steroid rings. drugbank.com The enzyme AKR1D1 exhibits absolute stereochemical specificity, catalyzing a hydride transfer from NADPH to the beta-face of the steroid. drugbank.com This results exclusively in the formation of a 5β-dihydrosteroid, which possesses a cis-A/B ring junction. nih.govdrugbank.com

This cis-configuration introduces a significant bend of approximately 90 degrees into the otherwise planar steroid structure. drugbank.comnih.gov This specific three-dimensional shape is fundamental for the biological activity of bile acids, conferring the amphipathic properties necessary for them to act as detergents in the emulsification and absorption of dietary fats and cholesterol. nih.govnih.gov The catalytic mechanism involves key amino acid residues, Tyr58 and Glu120, which form hydrogen bonds with the steroid's carbonyl group to facilitate the reaction. drugbank.com The planar 5α-configuration, in contrast, is generated by a different class of enzymes, the steroid 5α-reductases. nih.gov

Table 2: Stereochemical Outcome of the AKR1D1-Catalyzed Reduction

| Feature | Specificity | Consequence | Source(s) |

|---|---|---|---|

| Hydride Transfer | Stereospecific transfer from NADPH to the β-face of the Δ4-3-ketosteroid. | Formation of the 5β isomer. | drugbank.com |

| Product Configuration | 5β-cholestane structure. | Creation of a cis-fused A/B ring junction. | nih.govdrugbank.com |

| Molecular Geometry | Introduces a ~90° bend in the steroid molecule. | Confers amphipathic properties essential for detergent function. | drugbank.comnih.gov |

Subcellular Compartmentalization of Biosynthetic Steps

The synthesis of bile acids from cholesterol is a complex process that involves at least 17 different enzymes distributed across multiple subcellular compartments, including the endoplasmic reticulum (ER), mitochondria, cytosol, and peroxisomes. nih.gov The specific location of each enzymatic step ensures the efficient and regulated progression of the pathway.

The neutral pathway of bile acid synthesis is initiated in the endoplasmic reticulum with the conversion of cholesterol to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1). nih.gov The subsequent conversion to 7alpha-hydroxy-4-cholesten-3-one also occurs in the ER. nih.govmetabolon.com For the next step, the substrate moves from the ER membrane to the cytosol, where the AKR1D1 enzyme is located. reactome.orgreactome.org AKR1D1 then catalyzes the reduction to this compound in the cytosol. reactome.orgreactome.org Following this cytosolic step, further modifications to the steroid ring and side chain occur in the ER, mitochondria, and peroxisomes to ultimately form the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov

Table 3: Subcellular Locations of Key Enzymes in the Neutral Bile Acid Pathway Leading to and from this compound

| Enzyme | Abbreviation | Subcellular Location | Reaction | Source(s) |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Cholesterol → 7α-hydroxycholesterol | nih.gov |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | 7α-hydroxycholesterol → 7alpha-hydroxy-4-cholesten-3-one | researchgate.net |

| Δ4-3-ketosteroid-5β-reductase | AKR1D1 | Cytosol | 7alpha-hydroxy-4-cholesten-3-one → this compound | reactome.orgreactome.org |

| 3α-hydroxysteroid dehydrogenase | AKR1C4 | Cytosol | 7α-hydroxy-5β-cholestan-3-one → 5β-cholestane-3α,7α-diol | nih.gov |

Metabolic Fates and Downstream Transformations of 7alpha Hydroxy 5beta Cholestan 3 One

Conversion to 3alpha-Hydroxylated Steroids

A key transformation of 7alpha-hydroxy-5beta-cholestan-3-one is the stereospecific reduction of its 3-oxo group, a crucial step that precedes further modifications to the steroid nucleus and side chain.

The reduction of the 3-keto group of this compound is catalyzed by a 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD). In humans, the aldo-keto reductase isoform AKR1C4 is a highly efficient and virtually liver-specific 3alpha-HSD. nih.gov This enzyme exhibits high catalytic efficiency for the reduction of 3-keto steroids, utilizing NAD(P)H as a cofactor to convert the 3-oxo group into a 3alpha-hydroxyl group. nih.gov The functional plasticity of AKR1C enzymes allows them to modulate the levels of various active steroids, and the high catalytic activity of AKR1C4 makes it particularly well-suited for robustly forming tetrahydrosteroids in the liver, including the precursors to bile acids. nih.gov

The enzymatic reduction of this compound by 3alpha-hydroxysteroid dehydrogenase yields 5beta-cholestane-3alpha,7alpha-diol (B1227792). reactome.org This conversion is a committed step in the pathway leading to the synthesis of chenodeoxycholic acid. reactome.org The formation of the 3alpha-hydroxyl configuration is essential for the biological activity of the resulting bile acid. The product, 5beta-cholestane-3alpha,7alpha-diol, serves as the direct substrate for subsequent modifications, primarily involving hydroxylation and oxidation of the cholesterol side chain. nih.gov

Role in Branch Point Metabolism for Primary Bile Acid Synthesis

The metabolic pathways for the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid, diverge at an early stage. The precursor to this compound, which is 7alpha-hydroxy-4-cholesten-3-one (B24208), stands at this critical metabolic branch point. numberanalytics.comreactome.org

The pathway leading to chenodeoxycholic acid is initiated by the reduction of the double bond in 7alpha-hydroxy-4-cholesten-3-one, a reaction catalyzed by 3-oxo-5-beta-steroid 4-dehydrogenase (AKR1D1), to form this compound. reactome.orgreactome.org This compound is then exclusively channeled toward the synthesis of chenodeoxycholic acid. reactome.org The subsequent reduction of the 3-keto group to form 5beta-cholestane-3alpha,7alpha-diol is followed by a series of oxidative reactions on the side chain, which are ultimately cleaved to form the C24 bile acid, chenodeoxycholic acid. nih.govcloudfront.net

The synthesis of cholic acid requires an additional hydroxylation at the 12alpha position of the steroid nucleus. This hydroxylation occurs before the reduction of the double bond. The enzyme sterol 12alpha-hydroxylase (CYP8B1) acts on 7alpha-hydroxy-4-cholesten-3-one to produce 7alpha,12alpha-dihydroxy-4-cholesten-3-one. diff.orgreactome.org This intermediate is then reduced to form 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one, which is subsequently converted to cholic acid. hmdb.canih.gov Therefore, this compound is not a direct intermediate in the synthesis of cholic acid, as the pathway diverges prior to its formation. reactome.org The regulation of CYP8B1 activity is a key determinant of the ratio of cholic acid to chenodeoxycholic acid produced in the liver. diff.org

Subsequent Hydroxylations and Side Chain Oxidations

Following the formation of 5beta-cholestane-3alpha,7alpha-diol, the pathway to chenodeoxycholic acid involves extensive modification of the alkyl side chain. These modifications are initiated by hydroxylation, followed by oxidation and eventual shortening of the chain.

Studies in human liver fractions have shown that 5beta-cholestane-3alpha,7alpha-diol can undergo hydroxylation at several positions on the side chain, including C-24, C-25, and C-26. nih.gov The primary and most efficient step for chenodeoxycholic acid synthesis in humans is the mitochondrial 26-hydroxylation of 5beta-cholestane-3alpha,7alpha-diol, leading to the formation of 5beta-cholestane-3alpha,7alpha,26-triol. nih.govnih.gov This triol then undergoes further oxidation to 3alpha,7alpha-dihydroxy-5beta-cholestanoic acid, which is activated to its Coenzyme A ester. wikipedia.org A final peroxisomal beta-oxidation step shortens the side chain by three carbons, yielding propionyl-CoA and chenodeoxycholoyl-CoA, which is then conjugated with either glycine (B1666218) or taurine (B1682933) to form the final bile salts.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound and its Derivatives

| Enzyme | Abbreviation | Function | Pathway |

| 3-oxo-5-beta-steroid 4-dehydrogenase | AKR1D1 | Reduction of 7alpha-hydroxy-4-cholesten-3-one to this compound | Chenodeoxycholic Acid Synthesis |

| 3alpha-Hydroxysteroid Dehydrogenase | AKR1C4 | Reduction of the 3-oxo group of this compound to a 3alpha-hydroxyl group | Chenodeoxycholic Acid Synthesis |

| Sterol 12alpha-hydroxylase | CYP8B1 | 12alpha-hydroxylation of 7alpha-hydroxy-4-cholesten-3-one | Cholic Acid Synthesis |

| Sterol 27-hydroxylase | CYP27A1 | Initiates side-chain oxidation, including 26-hydroxylation | Bile Acid Synthesis |

| 3alpha,7alpha-dihydroxy-5beta-cholestanate-CoA ligase | - | Activates the C27 bile acid intermediate with Coenzyme A | Chenodeoxycholic Acid Synthesis |

Introduction of 12alpha-Hydroxyl Group: Role of CYP8B1

The introduction of a hydroxyl group at the 12-alpha position of the steroid nucleus is a pivotal step that dictates the type of primary bile acid to be formed. This reaction is exclusively catalyzed by the enzyme sterol 12alpha-hydroxylase, a cytochrome P450 enzyme encoded by the CYP8B1 gene. wikipedia.orgnih.gov

The transcriptional regulation of the CYP8B1 gene is complex, influenced by factors such as cholesterol levels and bile acids themselves. For instance, cholesterol feeding has been shown to decrease the activity and mRNA levels of CYP8B1. nih.gov Inflammatory cytokines like interleukin-1beta (IL-1beta) can also suppress CYP8B1 gene transcription, potentially impacting the composition of the bile acid pool during inflammatory states. nih.gov

Table 1: Key Research Findings on CYP8B1

| Finding | Description | Source(s) |

|---|---|---|

| Function | Catalyzes the 12alpha-hydroxylation of 7alpha-hydroxy-4-cholesten-3-one, a key step in cholic acid synthesis. uniprot.orguniprot.org | uniprot.orguniprot.org |

| Cellular Location | Endoplasmic reticulum membrane. wikipedia.org | wikipedia.org |

| Regulatory Role | Controls the ratio of cholic acid to chenodeoxycholic acid, thereby influencing the hydrophobicity of the bile acid pool. nih.govnih.gov | nih.govnih.gov |

| Transcriptional Regulation | Inhibited by cholesterol and certain inflammatory cytokines (e.g., IL-1beta). nih.govnih.gov | nih.govnih.gov |

Formation of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one

Following the CYP8B1-catalyzed 12alpha-hydroxylation of 7alpha-hydroxy-4-cholesten-3-one to form 7alpha,12alpha-dihydroxycholest-4-en-3-one, the next step involves the reduction of the double bond at the C4-C5 position. nih.govuniprot.org This reaction is carried out by a cytosolic enzyme, Δ4-3-oxosteroid-5β-reductase (AKR1D1). nih.gov This reduction yields 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one, an intermediate in the biosynthesis of cholic acid. hmdb.canih.gov

This resulting compound is a 3-oxo-5beta-steroid characterized by hydroxyl groups at the 7alpha and 12alpha positions. nih.gov The subsequent metabolic fate of this molecule involves further reduction and side-chain oxidation to ultimately form cholic acid. hmdb.ca

Table 2: Enzymatic Conversion to 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one

| Substrate | Enzyme | Product | Cellular Compartment |

|---|---|---|---|

| 7alpha-hydroxy-4-cholesten-3-one | CYP8B1 (Sterol 12alpha-hydroxylase) | 7alpha,12alpha-dihydroxycholest-4-en-3-one | Endoplasmic Reticulum |

| 7alpha,12alpha-dihydroxycholest-4-en-3-one | AKR1D1 (Δ4-3-oxosteroid-5β-reductase) | 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one | Cytosol |

Side Chain Oxidation Catalyzed by CYP27A1

After the formation of the steroid ring structure of the cholic acid precursor, the terminal portion of the cholesterol side chain must be oxidized and shortened. This process is initiated by the mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene. nih.govnih.gov CYP27A1 is a versatile cytochrome P450 enzyme that catalyzes multiple oxidation reactions in bile acid synthesis. nih.govreactome.org

CYP27A1 introduces a hydroxyl group at the C-27 position of the sterol side chain of intermediates like 5β-cholestane-3α,7α,12α-triol (formed from the reduction of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one). nih.gov This hydroxylation is followed by further oxidation of the C-27 carbon to a carboxylic acid, forming 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). nih.govnih.gov THCA is a key C27 bile acid intermediate that will subsequently undergo peroxisomal β-oxidation to shorten the side chain by three carbons, yielding the C24 cholic acid. nih.gov Studies have shown that DHCA (3α,7α-dihydroxy-5β-cholestanoic acid) and THCA share at least one enzyme in the side chain oxidation pathway. nih.gov

Terminal Steps in Primary Bile Acid Formation: CoA Ligation and Conjugation

The final stages of primary bile acid synthesis involve the activation of the C24 bile acid with Coenzyme A (CoA) and its subsequent conjugation with an amino acid. nih.gov

CoA Ligation: Before conjugation, the newly formed cholic acid (and chenodeoxycholic acid) must be activated to its CoA thioester. This activation is catalyzed by bile acid-CoA ligase (BACL), also known as cholate-CoA ligase. nih.govwikipedia.orgnih.gov This enzyme, encoded by the SLC27A5 gene, facilitates the reaction between the bile acid, ATP, and CoA to form a choloyl-CoA ester, releasing AMP and diphosphate. wikipedia.orgnih.gov This reaction is essential for preparing the bile acid for the final conjugation step. nih.gov

Conjugation: The terminal step is the amidation of the choloyl-CoA with either glycine or taurine. nih.govuniprot.org This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). uniprot.orgwikipedia.orgbiorxiv.org BAAT is a liver-specific enzyme that transfers the choloyl group from CoA to the amino group of glycine or taurine, forming glycocholic acid or taurocholic acid, respectively. biorxiv.orgwikipedia.org This conjugation significantly increases the water solubility and detergent strength of the bile acids, preventing them from being passively reabsorbed in the biliary tract and proximal intestine and making them more efficient emulsifiers of dietary fats and fat-soluble vitamins in the gut. uniprot.orgelsevier.es

Enzymatic and Transcriptional Regulation of 7alpha Hydroxy 5beta Cholestan 3 One Metabolism

Transcriptional Regulation of Key Enzymes

The rate of bile acid synthesis is predominantly controlled by the transcriptional regulation of the genes encoding the enzymes responsible for this multi-step process. The primary control point is the first and rate-limiting enzyme in the classic bile acid synthesis pathway, Cholesterol 7-alpha-hydroxylase (CYP7A1). However, downstream enzymes that act on the intermediates, including those leading to and from 7alpha-Hydroxy-5beta-cholestan-3-one, are also subject to regulatory control.

The expression of the CYP7A1 gene is governed by a complex network of nuclear receptors and transcription factors that respond to levels of cholesterol, oxysterols, and bile acids. nih.govnih.govwikipedia.org This ensures a feed-forward and feedback system that maintains cholesterol and bile acid homeostasis.

Liver X Receptor (LXR): In rodents, LXRα acts as a sensor for cellular oxysterol levels, which are cholesterol metabolites. When oxysterol levels are high, LXRα is activated and, in heterodimerization with the Retinoid X Receptor (RXR), binds to a response element in the CYP7A1 promoter, stimulating its transcription. nih.gov This represents a feed-forward mechanism to eliminate excess cholesterol by converting it into bile acids. However, this direct LXRα-mediated induction is not conserved in humans due to sequence differences in the gene promoter. wikipedia.orgnih.gov In human hepatocytes, LXRα activation can paradoxically repress CYP7A1 expression, an effect mediated in part through the induction of another nuclear receptor, SHP. wikipedia.orgnih.gov

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that functions as the primary sensor for bile acids. When bile acid concentrations increase in the liver, they bind to and activate FXR. This activation triggers a potent negative feedback loop that represses CYP7A1 transcription. nih.gov This repression is not direct but is mediated through the induction of a transcriptional repressor known as the Small Heterodimer Partner (SHP). nih.gov

Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4-alpha (HNF4α): Both LRH-1 and HNF4α are critical positive regulators of CYP7A1 transcription. They bind to specific sites within the CYP7A1 promoter, known as bile acid response elements (BAREs), and are essential for maintaining the basal expression of the gene. nih.govpnas.org

Small Heterodimer Partner (SHP): SHP is an atypical nuclear receptor that lacks a DNA-binding domain. Its expression is induced by the bile acid-activated FXR. nih.gov SHP carries out its repressive function by binding to and inhibiting the transcriptional activity of other nuclear receptors, most notably LRH-1 and HNF4α. nih.govpnas.org By interfering with these essential activators, SHP effectively shuts down CYP7A1 gene expression, thus reducing bile acid synthesis.

| Receptor/Factor | Primary Ligand/Activator | Function | Mechanism of Action |

|---|---|---|---|

| LXRα (Liver X Receptor α) | Oxysterols | Activator (in rodents) | Binds to the CYP7A1 promoter as a heterodimer with RXR, stimulating transcription. |

| FXR (Farnesoid X Receptor) | Bile Acids (e.g., CDCA, CA) | Indirect Repressor | Induces the expression of the transcriptional repressor SHP. |

| HNF4α (Hepatocyte Nuclear Factor 4α) | Endogenous ligands | Activator | Binds to the Bile Acid Response Element (BARE) in the CYP7A1 promoter, required for basal transcription. |

| LRH-1 (Liver Receptor Homolog-1) | Phospholipids | Activator | Binds to the Bile Acid Response Element (BARE) in the CYP7A1 promoter, essential for transcription. |

| SHP (Small Heterodimer Partner) | (Expression induced by FXR) | Repressor | Binds to and inhibits the activity of LRH-1 and HNF4α. |

Following the initial conversion of cholesterol by CYP7A1, a cascade of other enzymes modifies the steroid nucleus and side chain. The enzymes directly involved in the formation and subsequent conversion of this compound are also subject to transcriptional control.

Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7): This enzyme catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one, the immediate precursor to the substrate for AKR1D1. Research suggests that the transcription factor STAT3 may be a regulator of the HSD3B7 gene.

Aldo-keto reductase family 1 member D1 (AKR1D1): Also known as Δ4-3-oxosteroid 5β-reductase, AKR1D1 is the enzyme responsible for converting 7α-hydroxy-4-cholesten-3-one into this compound. The regulation of AKR1D1 is crucial for determining the ratio of primary bile acids. Its expression is modulated by the primary bile acids themselves; chenodeoxycholic acid (CDCA) represses its expression in a negative feedback loop, while cholic acid (CA) appears to have a positive feed-forward effect. nih.govgenecards.org Additionally, nuclear receptors such as LXR and Peroxisome proliferator-activated receptor-α (PPARα) are involved in regulating AKR1D1 transcription. nih.govgenecards.org

Feedback Mechanisms in Bile Acid Homeostasis

The body employs robust feedback mechanisms to ensure that the pool of bile acids is maintained within a narrow physiological range. These mechanisms primarily target the transcriptional regulation of CYP7A1.

Hepatic FXR/SHP Pathway: As described above, this is a direct feedback loop within the liver. High concentrations of bile acids returning to the liver activate FXR, which induces SHP, leading to the repression of CYP7A1 and a subsequent decrease in bile acid synthesis. nih.govnih.gov

Intestinal FXR/FGF19 Pathway: This pathway represents a more complex, endocrine feedback loop involving the intestine and the liver. Bile acids are reabsorbed in the terminal ileum, where they activate FXR in enterocytes. This activation leads to the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) into the portal circulation. nih.gov FGF19 then travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. nih.gov This binding event initiates an intracellular signaling cascade, primarily involving the JNK and ERK pathways, which ultimately leads to the potent repression of CYP7A1 gene transcription. nih.govnih.gov This gut-liver signaling axis is a dominant mechanism for the post-meal suppression of bile acid synthesis.

| Pathway | Location of Sensing | Signaling Molecule | Mechanism in Liver | Primary Effect |

|---|---|---|---|---|

| Hepatic FXR/SHP | Liver (Hepatocytes) | Bile Acids | FXR activation induces SHP, which represses HNF4α/LRH-1 activity. | Repression of CYP7A1 transcription. |

| Intestinal FXR/FGF19 | Intestine (Enterocytes) | FGF19 | FGF19 binds to FGFR4, activating JNK/ERK signaling pathways. | Potent repression of CYP7A1 transcription. |

Post-Translational Modification and Enzyme Activity Modulation

While transcriptional regulation is the primary control mechanism for the enzymes in the bile acid synthesis pathway, post-translational modifications provide a more rapid means of modulating enzyme activity.

Activity of CYP7A1 can be regulated by phosphorylation and dephosphorylation. wikipedia.org The FGF19 signaling cascade, for instance, activates intracellular kinases like JNK and ERK. nih.govnih.gov These kinases can phosphorylate transcription factors such as HNF4α, which reduces its DNA binding and transactivation activity on the CYP7A1 promoter. nih.govoup.com This represents an intersection of feedback signaling and post-translational modification to control gene expression.

Furthermore, protein stability plays a role in this regulatory network. The key repressor SHP is known to be degraded via the ubiquitin-proteasome pathway. FGF19 signaling can increase SHP stability by inhibiting its proteasomal degradation. Similarly, certain splice variants of the AKR1D1 enzyme are targeted for degradation by the proteasome, suggesting that protein stability is a regulatory checkpoint for this downstream enzyme as well. biorxiv.org While specific post-translational modifications for HSD3B7 are not as well-characterized, it is an active area of investigation.

Cellular and Subcellular Compartmentalization of Sterol Metabolism

Microsomal Enzyme Systems and Endoplasmic Reticulum Association

The endoplasmic reticulum (ER) is the initial site for the classic pathway of bile acid synthesis. hmdb.caresearchgate.net The enzymes housed within the ER membrane, referred to as microsomal enzymes, perform the first crucial modifications to the cholesterol molecule.

The process begins with the rate-limiting step catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , a cytochrome P450 enzyme embedded in the ER membrane. researchgate.netendocrine-abstracts.org This enzyme hydroxylates cholesterol at the 7α-position to produce 7α-hydroxycholesterol. endocrine-abstracts.org Following this, another ER-resident enzyme, 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) , catalyzes the conversion of 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one. core.ac.ukhmdb.canih.gov This step involves both the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. nih.gov

Table 1: Key Microsomal Enzymes in the Formation of the Precursor to 7alpha-Hydroxy-5beta-cholestan-3-one Use the interactive buttons to explore the data.

| Enzyme | Abbreviation | Substrate | Product | Function |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Cholesterol | 7α-hydroxycholesterol | Rate-limiting step; 7α-hydroxylation. researchgate.netendocrine-abstracts.org |

| 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase | HSD3B7 | 7α-hydroxycholesterol | 7α-hydroxy-4-cholesten-3-one | Oxidation of 3β-OH and isomerization of Δ⁵ bond. core.ac.uknih.gov |

Cytosolic Enzyme Involvement in Steroid Conversions

After its synthesis in the ER, 7α-hydroxy-4-cholesten-3-one is acted upon by enzymes located in the cytosol. The key transformation that leads to the formation of this compound is the reduction of the Δ⁴ double bond.

This reaction is catalyzed by Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) , a cytosolic enzyme belonging to the aldo-keto reductase superfamily. endocrine-abstracts.orggenecards.orgnih.gov AKR1D1 stereospecifically reduces the double bond to create the characteristic cis-fusion of the A and B rings (5β-configuration) of the steroid nucleus, resulting in the formation of this compound. nih.gov Genetic deficiencies in AKR1D1 lead to a severe disruption in bile acid synthesis and the accumulation of hepatotoxic 3-oxo-Δ⁴ bile acids. nih.govnih.gov

The next step in the pathway also occurs in the cytosol. The 3-oxo group of this compound is reduced to a 3α-hydroxyl group. This reaction is carried out by a 3α-hydroxysteroid dehydrogenase (3α-HSD) , such as AKR1C4. This conversion yields 5β-cholestane-3α,7α-diol.

Mitochondrial Contributions to Side Chain Oxidation and Ring Modification

CYP27A1 is a versatile cytochrome P450 enzyme located on the inner mitochondrial membrane that hydroxylates the sterol side chain at the C-27 position. hmdb.ca This is the first step in the oxidation of the side chain of various sterol intermediates. Although the initial ring modifications for this compound occur outside the mitochondria, its downstream metabolites must eventually undergo side-chain oxidation. The major pathway for this process begins with hydroxylation at the C-27 position by mitochondrial CYP27A1. nih.gov Therefore, intermediates derived from the classic pathway, after modifications in the ER and cytosol, are subsequently shuttled to the mitochondria for this essential side-chain oxidation step. For instance, 5β-cholestane-3α,7α,12α-triol is a substrate for CYP27A1, which hydroxylates it to begin the process of side-chain cleavage. hmdb.ca

Peroxisomal Beta-Oxidation of Sterol Side Chains

The final stage of bile acid synthesis, the shortening of the C₂₇ sterol side chain to form mature C₂₄ bile acids, takes place in the peroxisomes. nih.gov Following oxidation in the mitochondria, the resulting C₂₇-bile acid intermediates, such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), are transported to the peroxisomes.

Before entering the peroxisome, these C₂₇-bile acid intermediates must be activated to their coenzyme A (CoA) esters. This activation is thought to occur in the ER. The resulting C₂₇-bile acyl-CoA esters are then transported into the peroxisomal matrix, a process believed to be mediated by the transporter ABCD3 . nih.govfrontiersin.org

Inside the peroxisome, the C₂₇-bile acyl-CoA undergoes a process similar to fatty acid β-oxidation. nih.govnih.gov A series of enzymatic reactions, including those catalyzed by α-methylacyl-CoA racemase (AMACR) and the bifunctional protein (DBP), cleaves the side chain, releasing propionyl-CoA and yielding a C₂₄-bile acyl-CoA. nih.gov The final step, the conjugation of the C₂₄ bile acids with either glycine (B1666218) or taurine (B1682933), is also carried out within the peroxisome by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov

Table 2: Subcellular Compartmentalization of this compound Metabolism Use the interactive buttons to explore the data.

| Organelle | Key Enzymes/Transporters | Process | Relevance to this compound |

|---|---|---|---|

| Endoplasmic Reticulum | CYP7A1, HSD3B7 | Initial steroid ring modifications | Synthesizes the direct precursor, 7α-hydroxy-4-cholesten-3-one. endocrine-abstracts.orgcore.ac.uk |

| Cytosol | AKR1D1, 3α-HSD (e.g., AKR1C4) | Steroid ring reduction | Formation of the 5β-steroid ring and reduction of the 3-oxo group. endocrine-abstracts.orgnih.gov |

| Mitochondria | CYP27A1 | Side chain oxidation (C-27 hydroxylation) | Metabolizes downstream products of the target compound. hmdb.ca |

| Peroxisomes | ABCD3, AMACR, DBP, BAAT | Side chain cleavage (β-oxidation) and conjugation | Processes C₂₇ intermediates derived from the target compound into mature C₂₄ bile acids. nih.govfrontiersin.orgnih.gov |

Physiological and Pathophysiological Contexts of 7alpha Hydroxy 5beta Cholestan 3 One

Contribution to Overall Cholesterol Homeostasis

Bile acid synthesis is a primary route for the elimination of cholesterol from the body and occurs predominantly in the liver. hmdb.ca This multi-step process converts the hydrophobic cholesterol molecule into amphipathic bile acids, which are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. hmdb.cahmdb.ca The regulation of this pathway is a critical component of maintaining cholesterol balance. hmdb.ca

The classical bile acid synthesis pathway begins with the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the process. wikipedia.org The resulting 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4). wikipedia.org This C4 intermediate is a branch point in the pathway. For the synthesis of chenodeoxycholic acid (a primary bile acid), C4 is reduced by the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1) to form 7alpha-Hydroxy-5beta-cholestan-3-one. nih.gov Subsequent reactions further modify the steroid nucleus and shorten the side chain to yield chenodeoxycholic acid. Alternatively, if C4 is first hydroxylated at the 12α position by CYP8B1, it enters the pathway leading to the formation of cholic acid. wikipedia.orgnih.gov

Therefore, this compound lies at a crucial juncture in the synthesis of chenodeoxycholic acid, one of the two major primary bile acids in humans. Its formation represents a committed step towards cholesterol catabolism and elimination.

Intermediary in Inborn Errors of Bile Acid Synthesis

Inborn errors of bile acid synthesis are a group of rare genetic disorders caused by deficiencies in the enzymes required to produce primary bile acids. These defects disrupt the normal pathway, leading to a decrease in primary bile acid production and an accumulation of atypical, often hepatotoxic, intermediate metabolites.

Sterol 27-hydroxylase (CYP27A1) deficiency, also known as Cerebrotendinous Xanthomatosis (CTX), is an autosomal recessive disorder that critically involves the metabolic pathway of this compound. wikipedia.orgrarediseases.org The CYP27A1 enzyme is responsible for oxidizing the side chain of several sterol intermediates, a necessary step for the formation of both chenodeoxycholic acid and cholic acid. nih.govreactome.org

In CTX, the deficiency of CYP27A1 creates a metabolic block downstream of this compound. researchgate.net This blockage prevents the efficient conversion of cholesterol to primary bile acids. The resulting lack of bile acids, particularly chenodeoxycholic acid, leads to a loss of negative feedback inhibition on the rate-limiting enzyme, CYP7A1. nih.gov This feedback failure causes a significant upregulation of the entire pathway, resulting in the massive overproduction and accumulation of earlier intermediates, most notably 7α-hydroxy-4-cholesten-3-one (C4), the direct precursor to this compound. wikipedia.orgnih.govnih.gov

Elevated levels of these intermediates are shunted into alternative metabolic routes, leading to the formation and deposition of cholestanol (B8816890) and bile alcohols in various tissues, including the brain, tendons, and lenses of the eyes, which is the hallmark of CTX. rarediseases.orgresearchgate.netnih.gov The serum concentration of 7α-hydroxy-4-cholesten-3-one is markedly elevated in CTX patients and is considered a key biomarker for diagnosis. nih.govnih.gov

Table 1: Serum Levels of 7α-hydroxy-4-cholesten-3-one in Cerebrotendinous Xanthomatosis (CTX) Data extracted from a study on patients with CTX, highlighting the significant elevation of this key bile acid precursor.

| Patient Group | Serum 7α-hydroxy-4-cholesten-3-one (ng/mL) |

| CTX Patients (Untreated) | Markedly Elevated |

| Post-treatment (Chenodeoxycholic Acid) | >80% Reduction |

| Healthy Subjects (Reference) | Normal Range |

| Source: Adapted from Björkhem et al., 1986. nih.gov |

The role of this compound and its precursors varies depending on the specific enzymatic defect.

3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7) Deficiency (Congenital Bile Acid Synthesis Defect Type 1): This disorder is caused by a mutation in the HSD3B7 gene. medlineplus.govmedlineplus.govmetabolicsupportuk.org The HSD3B7 enzyme catalyzes the step immediately preceding the formation of 7α-hydroxy-4-cholesten-3-one. medlineplus.govmedlineplus.gov Therefore, in this condition, the synthesis of both 7α-hydroxy-4-cholesten-3-one and, consequently, this compound is impaired or completely blocked. medlineplus.govmedlineplus.gov Instead, abnormal bile acid precursors accumulate from an alternate pathway. medlineplus.gov

Oxysterol 7α-hydroxylase (CYP7B1) Deficiency (Congenital Bile Acid Synthesis Defect Type 3): This enzyme is critical for the "acidic" or alternative pathway of bile acid synthesis. orpha.net Its deficiency leads to severe cholestatic liver disease and the accumulation of hepatotoxic unsaturated monohydroxy bile acids, but it does not directly block the classical pathway where this compound is an intermediate. orpha.net

Table 2: Key Enzymes and Associated Bile Acid Synthesis Defects

| Enzyme | Gene | Function in Pathway | Associated Disorder | Impact on this compound Levels |

| 3β-HSD7 | HSD3B7 | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one | Congenital Bile Acid Synthesis Defect Type 1 | Decreased (synthesis is blocked upstream) |

| Sterol 27-hydroxylase | CYP27A1 | Catalyzes side-chain oxidation of sterol intermediates | Cerebrotendinous Xanthomatosis (CTX) | Increased flux due to upstream accumulation |

| Source: Compiled from multiple sources. wikipedia.orgnih.govmedlineplus.govmedlineplus.gov |

Inborn errors of synthesis dramatically alter the composition of the bile acid pool. In a healthy state, this pool is dominated by the primary bile acids cholic acid and chenodeoxycholic acid and their conjugates.

In CTX, the metabolic block caused by CYP27A1 deficiency leads to a profound depletion of the primary bile acid pool, especially chenodeoxycholic acid. wikipedia.org The pool becomes saturated with atypical intermediates. Instead of normal bile acids, patients excrete large amounts of bile alcohols, such as 5β-cholestane-3α,7α,12α,24,25-pentol, in their bile and feces. nih.gov This abnormal composition fails to perform the normal physiological functions of bile acids and contributes to the widespread pathology of the disease.

Research in Animal Models and Cell Culture Systems

Animal and cell culture models have been indispensable for elucidating the complex pathways of bile acid metabolism and understanding the pathophysiology of related disorders.

Rodent models, particularly mice, have been instrumental in studying bile acid synthesis, although differences exist between mouse and human metabolism. nih.gov For instance, mice convert chenodeoxycholic acid into muricholic acids, a process not seen in humans. nih.gov

A key rodent model for studying the pathway involving this compound is the Cyp27a1 knockout mouse (cyp27a1-/-), which mimics human CTX. Studies using this model have provided direct evidence for the mechanism of cholestanol accumulation in the brain. Research has shown a significant flux of the precursor 7α-hydroxy-4-cholesten-3-one from the circulation across the blood-brain barrier in these mice. researchgate.net Once in the brain, this intermediate is further metabolized to cholestanol, leading to the neurological damage characteristic of CTX. researchgate.net

Earlier studies in rats investigated the metabolism of related sterols. For example, research using rat liver microsomal fractions demonstrated the presence of reductases that act on these intermediates, highlighting the stereospecificity of these enzymes. nih.gov Specifically, enzymes that reduced the 5α-cholestan-3-one isomer were shown to be inactive towards the 5β-cholestan-3-one isomer, underscoring the precise enzymatic machinery involved in this metabolic pathway. nih.gov

Investigations in Human Cell Lines (e.g., HepG2 cells)

Extensive searches of scientific literature have not yielded specific studies detailing the direct investigation of this compound in the human hepatoma cell line, HepG2. While the HepG2 cell line is a well-established in vitro model for studying liver function, drug metabolism, and the toxicity of various compounds, research focusing on the effects of this compound within this specific cell line is not publicly available in the searched resources.

The compound this compound is recognized as a human and mouse metabolite and an intermediate in the biosynthesis of bile acids. ebi.ac.uk Its formation from the reduction of 7alpha-hydroxy-4-cholesten-3-one (B24208) is a step in the pathway leading to the synthesis of chenodeoxycholic acid. wikipedia.org Studies have detailed its metabolism in rat liver subcellular fractions, but specific research on its cytotoxic, genotoxic, or metabolic effects in human cell lines like HepG2 has not been identified. nih.gov

Therefore, a detailed account of research findings, including data tables on its effects on cell viability, gene expression, or other cellular processes in HepG2 cells, cannot be provided at this time. Further research would be necessary to elucidate the specific interactions and effects of this compound in this model system.

Emerging Research Directions and Future Perspectives

Unidentified Enzymatic Steps and Regulatory Elements

The conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid, involves a cascade of at least 16 enzymatic reactions. researchgate.net The formation of 7α-Hydroxy-5β-cholestan-3-one is a step in this complex process. It is formed from 7α-hydroxy-4-cholesten-3-one by the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase (AKR1D1) and is subsequently reduced to 5β-cholestan-3α,7α-diol by 3α-hydroxysteroid dehydrogenase (AKR1C4). reactome.orgreactome.org

While the main enzymatic players in the classical and alternative bile acid synthesis pathways have been identified, research is ongoing to uncover novel regulatory elements and potentially unidentified auxiliary enzymes. The regulation of this pathway is intricate, involving a host of factors including diet, hormones, and the bile acids themselves, primarily through the transcriptional control of key enzymes like Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway. oup.comnih.gov

Future research is focused on:

Identifying Novel Regulators: Beyond well-characterized nuclear receptors like the Farnesoid X receptor (FXR) and Liver X receptor (LXR), which are known to regulate CYP7A1 transcription, scientists are searching for other transcription factors and co-regulators that fine-tune the expression of enzymes involved in the metabolism of intermediates like 7α-Hydroxy-5β-cholestan-3-one. oup.comnih.gov

Post-Transcriptional Regulation: Investigating mechanisms beyond transcription, such as post-transcriptional regulation by bile acids, which can influence the stability and translation of messenger RNAs for key synthetic enzymes. nih.gov

Interplay with Other Lipid Metabolic Pathways

Bile acids, including the precursors like 7α-Hydroxy-5β-cholestan-3-one, are no longer viewed merely as digestive detergents. They are now recognized as crucial signaling molecules that create a complex crosstalk with other major metabolic pathways, particularly lipid metabolism. nih.govmdpi.com This interplay is a major focus of current and future research.

Key areas of investigation include:

Cholesterol Homeostasis: Bile acid synthesis is the primary pathway for cholesterol catabolism and elimination from the body. nih.gov The regulation of this pathway directly impacts intracellular and whole-body cholesterol levels. For instance, activation of FXR by bile acids not only inhibits bile acid synthesis but also influences the expression of genes involved in cholesterol transport and lipoprotein metabolism. oup.comnih.gov

Triglyceride and Fatty Acid Metabolism: Bile acids and their signaling through FXR have been shown to reduce serum triglycerides by inhibiting the expression of lipogenic genes. nih.gov Research using humanized dyslipidemia mouse models has demonstrated that the gut microbiota can influence bile acid profiles, which in turn regulates lipid absorption and accumulation through the intestinal FXR-FGF19 axis. nih.govresearchgate.net This highlights a complex gut-liver axis where bile acid intermediates play a central role.

Systemic Metabolic Regulation: The influence of bile acids extends to glucose metabolism, with studies showing they can affect liver glycogen (B147801) synthesis and gluconeogenesis. mdpi.comnih.gov Understanding how intermediates in the synthesis pathway contribute to this broader metabolic regulation is a key future direction. Dysregulation in these interconnected pathways is implicated in various metabolic diseases, making this a critical area for therapeutic research. mdpi.com

Development of Advanced Analytical Techniques for Comprehensive Profiling

The structural diversity and broad concentration range of bile acids in biological matrices present a significant analytical challenge. nih.gov The development of more sophisticated and sensitive analytical methods is crucial for comprehensively profiling bile acid intermediates like 7α-Hydroxy-5β-cholestan-3-one and understanding their metabolic flux.

Recent and future advancements in this area include:

Mass Spectrometry (MS) Coupled with Chromatography: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most powerful and widely used tools for the accurate detection and quantification of bile acids. nih.govnumberanalytics.com These methods allow for the separation and identification of numerous individual bile acid species, including free and conjugated forms, in complex samples like plasma, feces, and liver tissue. nih.govacs.org

High-Throughput and Comprehensive Methods: Researchers have developed UPLC-MS/MS methods capable of identifying and quantifying over 145 different bile acid species in a single 15-minute run. acs.orgnih.govresearchgate.net These high-throughput platforms are essential for large-scale clinical and experimental studies, enabling a detailed view of the entire bile acid pool.

Enhanced Sensitivity and Specificity: The use of techniques like multiple reaction monitoring (MRM) provides high sensitivity and specificity, with limits of quantification reaching the nanomolar range. nih.gov Tandem mass spectrometry (MS/MS) is also critical for definitive structural identification based on unique fragmentation patterns, which is essential for distinguishing between closely related isomers without relying solely on reference standards. nih.gov

| Technique | Abbreviation | Description | Key Advantages | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separates compounds based on their polarity and affinity for a stationary phase. | Versatile and widely used for quantification of bile acid species. | numberanalytics.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. | Powerful for the identification and structural elucidation of bile acid species. | numberanalytics.com |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | A highly sensitive method combining advanced liquid chromatography with mass spectrometry for targeted analysis. | Allows for high-throughput, sensitive, and quantitative analysis of a large number of bile acid species. | acs.orgnih.govfrontiersin.org |

Functional Studies in Genetically Modified Organisms and In Vitro Systems

To decipher the precise function of the enzymes and regulatory factors involved in the metabolism of 7α-Hydroxy-5β-cholestan-3-one, researchers rely on sophisticated biological models. These models allow for the manipulation of specific genes and pathways to observe the resulting physiological and biochemical changes.

In Vitro Models: Various cell-based systems are employed to study bile acid synthesis and transport. These range from simple cell monolayers to more complex 3D spheroid cultures and organoids, which better emulate the architecture and function of the human liver. wur.nl For example, Caco-2 cell layers are used as an in vitro model to study intestinal bile acid reabsorption. nih.gov Anaerobic fecal incubations provide a model for investigating the metabolism of bile acids by the gut microbiota. frontiersin.org These systems are crucial for mechanistic studies and for assessing how xenobiotics might interfere with bile acid homeostasis. wur.nlnih.gov

Genetically Modified Organisms: Animal models, particularly genetically modified mice, are indispensable for understanding the systemic effects of altered bile acid metabolism. Transgenic mice over-expressing or lacking specific enzymes (e.g., CYP7A1 knockout mice) have been instrumental in confirming the roles of these enzymes in vivo. nih.gov More recently, humanized mouse models, created through fecal microbiota transplantation, are being used to study the causal role of specific gut microbial compositions on bile acid profiles and associated metabolic disorders like dyslipidemia. nih.govresearchgate.net The use of technologies like CRISPR-Cas9 is expected to further accelerate the development of precise genetic models to dissect the bile acid network.

Computational Modeling and Systems Biology Approaches to Bile Acid Networks

The vast amount of data generated from transcriptomics, proteomics, and metabolomics requires sophisticated computational tools for integration and interpretation. Systems biology approaches are becoming essential for understanding the complex, interconnected network of bile acid metabolism. nih.gov

Physiology-Based Pharmacokinetic (PBPK) Modeling: Computational PBPK models are being developed to describe the enterohepatic circulation of bile acids on a whole-body scale. nih.gov These models incorporate physiological data and the kinetics of active transport and synthesis to simulate bile acid concentrations in various tissues, including those not experimentally accessible. nih.gov They can be used to predict how drugs might alter bile acid levels and assess the risk of drug-induced liver injury. nih.gov

Genome-Scale Metabolic Models (GSMMs): Researchers are using GSMMs to analyze large-scale transcriptome and metabolome data from human samples. nih.govresearchgate.net By reconstructing metabolic networks for specific tissues, such as different brain regions, scientists can identify alterations in bile acid and cholesterol metabolism associated with diseases like Alzheimer's. nih.govjohnshopkins.eduelsevierpure.com These models can help generate new hypotheses about the role of specific enzymes, transport processes, and regulatory factors in disease pathophysiology. nih.gov

Molecular Docking and Simulation: At a more granular level, computational techniques like molecular docking and molecular dynamics simulations are used to investigate the interactions between substrates and enzymes, such as the binding of bile salts to bile salt hydrolase (BSH). acs.org This provides mechanistic insights into the enzymatic processes that drive bile acid transformations.

Q & A

Q. What is the enzymatic pathway for synthesizing 7α-Hydroxy-5β-cholestan-3-one, and how can its intermediates be quantified?

The compound is produced via 3-oxo-Δ4-steroid 5β-reductase (AKR1D1), which reduces 7α-Hydroxy-4-cholesten-3-one. Subsequent steps involve 3α-hydroxysteroid dehydrogenase (HSD3B7) to form 5β-cholestan-3α,7α-diol. Quantification requires LC-MS/MS with stable isotope-labeled internal standards to distinguish intermediates. Liver microsomal assays fortified with NADPH are used to validate enzymatic activity, with product formation monitored via retention time and fragmentation patterns .

Q. How does 7α-Hydroxy-5β-cholestan-3-one contribute to bile acid biosynthesis, and what experimental models are suitable for studying its flux?

It is a key intermediate in the "neutral" pathway of bile acid synthesis, leading to chenodeoxycholic acid. Bile fistula rat models or primary hepatocyte cultures are optimal for tracking metabolic flux. Isotopic labeling (e.g., deuterated cholesterol) combined with mass spectrometry can map precursor-product relationships .

Q. What analytical techniques are recommended for characterizing 7α-Hydroxy-5β-cholestan-3-one in complex biological matrices?

Reverse-phase HPLC with UV detection (210–240 nm) separates bile acid intermediates. For higher specificity, use high-resolution mass spectrometry (HRMS) in negative ion mode. Derivatization (e.g., methyl ester formation) improves ionization efficiency. Validation requires comparison with synthetic standards and spike-recovery experiments .

Advanced Research Questions

Q. How do sex-specific differences in hepatic enzyme activity impact the synthesis of 7α-Hydroxy-5β-cholestan-3-one, and how should experimental designs account for this?

Rat liver microsomes from females exhibit 3–4× higher 3-oxo-Δ4-steroid 5β-reductase activity than males due to hormonal regulation. Studies must include sex-matched controls or use gonadectomized models to isolate genetic vs. hormonal effects. Transcriptional profiling (e.g., qPCR for AKR1D1) and hormone supplementation can further dissect mechanisms .

Q. What methodological strategies resolve discrepancies in reported kinetic parameters for 3-oxo-Δ4-steroid 5β-reductase across species?

Species-specific enzyme isoforms (e.g., human vs. rodent AKR1D1) exhibit divergent Km values. Recombinant enzyme systems with standardized cofactor concentrations (NADPH >1 mM) minimize variability. Competitive inhibition assays using Δ4-3-oxosteroid analogs can clarify substrate specificity .

Q. How can researchers validate the purity of synthetic 7α-Hydroxy-5β-cholestan-3-one, and what are common contaminants?

Nuclear magnetic resonance (NMR) with 1H/13C spectra confirms stereochemistry. Common contaminants include Δ4-isomers (e.g., 7α-Hydroxy-4-cholesten-3-one) and 5α-reduced byproducts. Purity assays should combine melting point analysis, TLC (Rf comparison), and chiral chromatography .

Q. What in vitro models best replicate the enterohepatic circulation of 7α-Hydroxy-5β-cholestan-3-one, and how are they optimized?

Co-cultures of hepatocytes and ileal enterocytes (e.g., Transwell systems) mimic physiological recycling. Media supplementation with taurocholate enhances bile acid transporter expression (e.g., NTCP, ASBT). LC-MS/MS time-course analyses track intracellular vs. secreted pools .

Methodological Considerations for Reproducibility

- Documentation : Follow Beilstein Journal guidelines for experimental reporting, including detailed microsomal preparation protocols (centrifugation speeds, buffer compositions) and raw spectral data in supplementary materials .

- Ethics : For animal studies, justify sample sizes using power analysis and adhere to ARRIVE guidelines to ensure ethical rigor .

- Data Validation : Use orthogonal methods (e.g., enzymatic assays + MS) to confirm metabolite identity. Publicly archive datasets in repositories like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.